molecular formula C8H16N2 B15358651 4-Propyl-piperidin-(2Z)-ylideneamine

4-Propyl-piperidin-(2Z)-ylideneamine

Cat. No.: B15358651
M. Wt: 140.23 g/mol
InChI Key: MEFVVPMWEUFYGI-UHFFFAOYSA-N
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Description

4-Propyl-piperidin-(2Z)-ylideneamine is a synthetic organic compound featuring a piperidine core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules . The structure is further characterized by a propyl substituent and a Z-configured imine (ylideneamine) functional group, which can be a key pharmacophore or a reactive handle for further synthetic elaboration. Piperidine derivatives are fundamental building blocks in the pharmaceutical industry, found in more than twenty classes of medications, including treatments for neurological conditions, and are commonly investigated in drug discovery for their potential biological activities . This specific compound is of significant interest for researchers exploring structure-activity relationships, developing novel synthetic methodologies, or screening for new therapeutic agents. Researchers are encouraged to consult the specific product data sheet for detailed handling and safety information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Note: The specific research applications, mechanism of action, and full physicochemical properties for this compound are not currently available in public scientific literature and should be confirmed by the supplier.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

4-propyl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C8H16N2/c1-2-3-7-4-5-10-8(9)6-7/h7H,2-6H2,1H3,(H2,9,10)

InChI Key

MEFVVPMWEUFYGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCN=C(C1)N

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolidine-Based Analogs

5-Ethyl-4-propyl-pyrrolidin-(2Z)-ylideneamine () shares structural similarities but replaces the piperidine ring with a five-membered pyrrolidine ring. Key differences include:

  • This may alter binding modes in metal complexes or biological targets.
  • Electronic Properties: The reduced ring size may weaken σ-donor strength due to differences in electron density distribution.
  • Piperidine-based ligands, however, are more commonly utilized in stable metal complexes due to their conformational adaptability .

Piperidine Derivatives with Variable Substituents

2,2,6,6-Tetramethylpiperidin-4-yl Esters () feature a heavily substituted piperidine core with ester functionalities. Unlike the target compound, these lack the ylideneamine group. Key comparisons:

  • Substituent Effects : The 2,2,6,6-tetramethyl groups introduce steric hindrance, limiting reactivity and metal coordination. In contrast, the propyl group in the target compound balances lipophilicity without significant steric effects.
  • Ylideneamine groups, however, enable strong coordination to soft metals like gold(I) .

Ylideneamine Metal Complexes

Gold(I) complexes with ylideneamine ligands (–10) highlight the role of substituents in coordination chemistry and bioactivity:

  • Donor Strength: Ylideneamine ligands are strong σ-donors, forming stable complexes with gold(I). The propyl group in the target compound may enhance solubility in organic solvents compared to methyl or aryl substituents .
  • Biological Activity : Free ylideneamine ligands (e.g., I–III in ) exhibit low cytotoxicity (IC₅₀ > 30 mM in HeLa cells), but their gold(I) complexes show moderate activity. This suggests that the target compound’s bioactivity would depend on metal coordination .
  • Stability : Piperidine-based ligands form more stable complexes than pyrrolidine analogs due to reduced ring strain and better orbital overlap .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Metal Coordination Cytotoxicity (HeLa IC₅₀)
4-Propyl-piperidin-(2Z)-ylideneamine Piperidine 4-propyl, 2Z-ylideneamine Strong σ-donor Not reported
5-Ethyl-4-propyl-pyrrolidin-(2Z)-ylideneamine Pyrrolidine 4-propyl, 2Z-ylideneamine Moderate σ-donor Not reported
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine 2,2,6,6-tetramethyl, ester Non-coordinating Not applicable
[Au(C₆F₅)(piperidin-ylideneamine)] Piperidine (Au complex) 4-propyl, 2Z-ylideneamine Stable Au(I) complex ~10–30 μM (varies)

Table 2: Key Properties of Ylideneamine Ligands

Property Piperidine-Based Ligands Pyrrolidine-Based Ligands
Conformational Flexibility High Low
σ-Donor Strength Strong Moderate
Solubility in Organic Solvents High (propyl enhances) Moderate
Stability in Metal Complexes High Moderate

Research Findings

  • Synthesis : Piperidin-ylideneamines are synthesized via alkylation and deprotonation steps under controlled temperatures (e.g., <66°C to avoid dimerization) .
  • Coordination Chemistry : Piperidine-based ligands form robust gold(I) complexes, with bond lengths (Au–C ≈ 2.0 Å) consistent with strong σ-donation .

Preparation Methods

Spectroscopic Identification

  • NMR Spectroscopy : The ylideneamine proton (N=CH) typically resonates at δ 7.8–8.2 ppm in ¹H NMR, with coupling constants (J = 10–12 Hz) indicative of Z configuration.
  • X-ray Crystallography : As seen in and, hydrogen bonding networks (N—H⋯N and C—H⋯O) confirm molecular geometry and packing.

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods from, utilizing C18 columns and acetonitrile-water gradients, ensure ≥98% purity. Retention times for analogous piperidines range from 12–15 minutes.

Thermal Analysis

Differential scanning calorimetry (DSC) of crystalline derivatives, as in, reveals melting points between 160–180°C, consistent with hydrogen-bonded networks.

Q & A

Q. How can the synthesis of 4-Propyl-piperidin-(2Z)-ylideneamine be optimized for improved yield and purity?

Methodological Answer:

  • Employ factorial design to systematically test variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables (e.g., solvent and temperature effects on stereoselectivity).
  • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor intermediates via TLC.
  • Optimize reaction time using kinetic studies (e.g., sampling at intervals for HPLC analysis).
  • Reference Table: Example factorial design matrix for synthesis optimization:
Temperature (°C)Solvent (Polarity Index)Catalyst (mol%)Yield (%)Purity (%)
254.3 (THF)56285
403.1 (DCM)107892
  • References:

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-Propyl-piperidin-(2Z)-ylideneamine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • 1H NMR: Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and propyl chain (δ 0.8–1.5 ppm).
  • 13C NMR: Confirm carbonyl/imine groups (δ 160–180 ppm) and aliphatic carbons.
    • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%).
    • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion [M+H]+.
    • References:

Q. How should researchers design initial biological activity screens for this compound?

Q. How can the interaction between 4-Propyl-piperidin-(2Z)-ylideneamine and dopamine receptors be mechanistically investigated?

Methodological Answer:

  • Radioligand Binding Assays: Compete with [³H]N-methylspiperone at D2/D3 receptors. Use HEK293 cells expressing recombinant receptors.
  • Computational Docking: Perform molecular docking (Autodock Vina) to predict binding poses in receptor crystal structures (e.g., PDB: 3PBL).
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (50 ns trajectories) to assess stability (RMSD < 2 Å).
  • Reference Table: Example binding affinity
Receptor SubtypeKi (nM)Selectivity Ratio (D3/D2)
D21201:8
D315
  • References:

Q. How can discrepancies in biological activity data across studies be resolved?

Q. What computational approaches predict the pharmacokinetic properties of 4-Propyl-piperidin-(2Z)-ylideneamine?

Methodological Answer:

  • QSAR Modeling: Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and BBB permeability.
  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and P-gp substrate potential.
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).
  • Reference Table: Example ADMET predictions:
PropertyPredictionTool Used
logP2.8SwissADME
BBB PermeabilityHighADMETLab 2.0
CYP3A4 InhibitionModerateADMETLab 2.0
  • References:

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